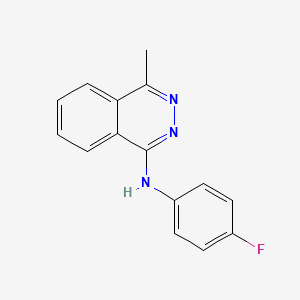

N-(4-fluorophenyl)-4-methyl-1-phthalazinamine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. While specific structural information for “N-(4-fluorophenyl)-4-methyl-1-phthalazinamine” is not available, compounds with similar groups have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like boiling point, melting point, solubility, etc. Unfortunately, specific data for “N-(4-fluorophenyl)-4-methyl-1-phthalazinamine” is not available .Applications De Recherche Scientifique

- Graphene Derivatives : The graphene family, including graphene oxide (GO) and reduced graphene oxide (rGO), has gained attention in biomedicine due to its excellent optical, electronic, thermal, and mechanical properties. These materials are promising for drug delivery systems, biosensors, and imaging. Specifically, GNF-Pf-4186 could be explored for targeted drug delivery or as a biosensor component .

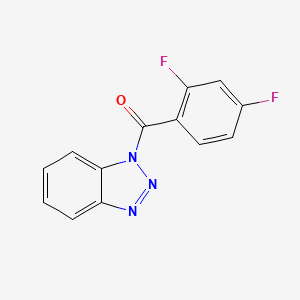

- Photophysical Properties : Researchers have investigated the fluorescence quantum yield and lifetime of compounds with tertiary amine groups like GNF-Pf-4186 in various solvents. Understanding its photophysical behavior is crucial for potential applications.

- Ginger Nanofibers (GNF) : Isolated from ginger rhizomes, GNFs exhibit interesting surface morphology and widths ranging from 130 to 200 nm. These nanofibers could be explored for their antimicrobial properties .

- Gold Nanoflowers (GNFs) : GNFs, characterized by their flower-like structure with wavy or sharp protrusions, have advantages in bioanalytical applications. Their developed surface makes them suitable for biosensing and diagnostic purposes .

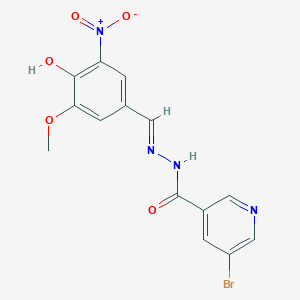

- Hydrazinecarboxamide, N-(4-fluorophenyl)- : This compound (FMH) is used in scientific research to study mitochondrial dysfunction, respiration, and reactive oxygen species. It also helps explore bacterial metabolic pathways and inhibit bacterial transcarbamylase enzymes.

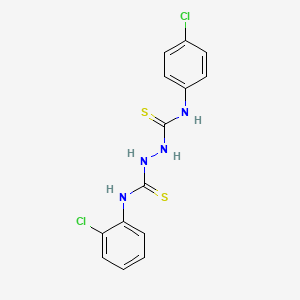

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : This compound has been synthesized and characterized. Its spectral data reveal interesting features related to N-H stretching. Further exploration of its properties could lead to novel applications .

Biomedical Applications

Antimicrobial Activities

Bioanalytical Applications

Mitochondrial Dysfunction Studies

Thiazole Derivatives

Safety and Hazards

Mécanisme D'action

Target of Action

GNF-Pf-4186, also known as N-(4-fluorophenyl)-4-methyl-1-phthalazinamine, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter of the major facilitator superfamily (MFS) and is localized to the parasite mitochondrion . It plays a crucial role in mitochondrial transport and drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action

The compound interacts with its target, PfMFR3, leading to a decrease in the sensitivity of the parasites to certain antimalarial compounds . This interaction suggests that GNF-Pf-4186 may modulate the function of PfMFR3, thereby affecting the parasite’s resistance to certain drugs .

Biochemical Pathways

Given the role of pfmfr3 in mitochondrial transport, it is likely that the compound affects pathways related to energy production and metabolism within the parasite

Pharmacokinetics

It is known that the compound exhibits target-mediated drug disposition . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need to be investigated in further studies.

Result of Action

The interaction of GNF-Pf-4186 with PfMFR3 leads to decreased sensitivity to certain antimalarial compounds . This suggests that the compound may have a modulatory effect on drug resistance in Plasmodium falciparum. The exact molecular and cellular effects of this action require further investigation.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-4-methylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c1-10-13-4-2-3-5-14(13)15(19-18-10)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRPVTOBRLNPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327070 | |

| Record name | N-(4-fluorophenyl)-4-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

371209-74-4 | |

| Record name | N-(4-fluorophenyl)-4-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6127395.png)

![4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate](/img/structure/B6127401.png)

![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6127422.png)

![N-benzyl-N-methyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6127444.png)

![2-imino-5-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6127458.png)

![N-[2-(1-piperidinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6127464.png)

![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1-cyclopentene-1-carboxamide](/img/structure/B6127472.png)

![7-(2,3-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6127474.png)

![4-(3-furylmethyl)-3-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2-piperazinone](/img/structure/B6127485.png)

![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-2,1-ethanediyl dipropanoate](/img/structure/B6127489.png)

![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127497.png)